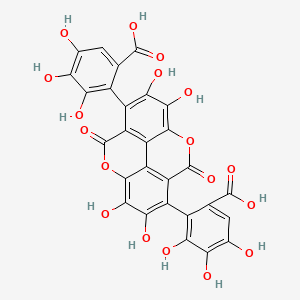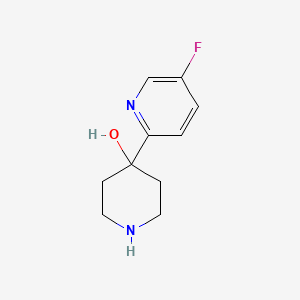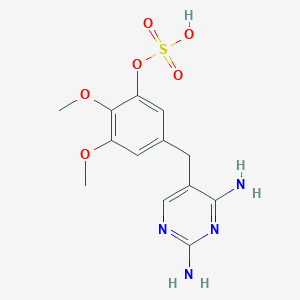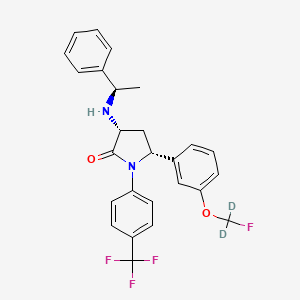![molecular formula C11H12N2OS B13841099 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and a hydroxyl group in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a precursor containing a thiourea and a halogenated ketone under acidic conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products:
- Oxidation of the hydroxyl group yields a ketone or aldehyde.
- Reduction of the amino group yields a primary amine.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
科学研究应用
1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
2-(4-Aminophenyl)thiazole: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(3-Aminophenyl)ethanol: Similar structure but lacks the thiazole ring, which may influence its chemical properties and applications.
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione: Contains a different heterocyclic ring, which may result in different biological activities and applications.
Uniqueness: 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol is unique due to the combination of the thiazole ring, amino group, and hydroxyl group in its structure. This combination allows for a wide range of chemical reactivity and potential biological activities, making it a versatile compound for various applications.
属性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
1-[5-(3-aminophenyl)-1,3-thiazol-2-yl]ethanol |
InChI |
InChI=1S/C11H12N2OS/c1-7(14)11-13-6-10(15-11)8-3-2-4-9(12)5-8/h2-7,14H,12H2,1H3 |
InChI 键 |
BVHHHVCKCPYOMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(S1)C2=CC(=CC=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)


![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)

